
1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine
Overview
Description
1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine (PC(17:0/17:0)) is a synthetic, fully saturated phosphatidylcholine (PC) with two identical heptadecanoic acid (17:0) acyl chains. Its molecular formula is C₄₂H₈₄NO₈P, and it has a molecular weight of 761.00 g/mol . This compound is distinguished by its odd-chain, fully saturated fatty acid moieties, which confer unique physicochemical properties.
Mechanism of Action
Target of Action
1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine (DHPC) is a derivative of phosphatidylcholine (PC), a major component of biological membranes . It primarily targets the lipid bilayer of cells, where it can integrate into the membrane due to its lipophilic nature .
Mode of Action
DHPC interacts with the lipid bilayer of cells, integrating into the membrane due to its lipophilic nature . This interaction can alter the physical properties of the membrane, such as fluidity and phase behavior .
Biochemical Pathways
As a derivative of phosphatidylcholine, it likely plays a role in lipid metabolism and membrane dynamics .
Pharmacokinetics
As a lipophilic compound, it is likely to be absorbed and distributed in the body following the principles of lipid metabolism . Its bioavailability would be influenced by factors such as its formulation and the route of administration.
Result of Action
The primary result of DHPC’s action is the alteration of the physical properties of cell membranes . This can influence various cellular processes, including signal transduction, protein function, and cellular responses to external stimuli .
Action Environment
The action of DHPC can be influenced by various environmental factors. For instance, the presence of other lipids can affect its integration into cell membranes . Additionally, factors such as temperature and pH can influence its physical state and thus its biological activity .
Biological Activity
1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine (PC(17:0/17:0)) is a phospholipid that has garnered interest due to its potential biological activities. This compound is a type of phosphatidylcholine (PC), which plays critical roles in cellular membrane structure, signaling, and metabolism. Understanding its biological activity is essential for elucidating its roles in various physiological and pathological processes.
- Chemical Formula : C37H74NO8P
- Molecular Weight : 661.96 g/mol
- CAS Number : 70897-27-7
Membrane Structure and Function
Phosphatidylcholines, including this compound, are fundamental components of cell membranes. They contribute to membrane fluidity and integrity, influencing various cellular processes such as signaling and transport.
Role in Inflammation
Recent studies have indicated that PC(17:0/17:0) may modulate inflammatory responses. For instance, it has been shown to influence the release of pro-inflammatory cytokines in activated immune cells. Specifically, research indicates that phospholipids can serve as precursors for bioactive lipid mediators that regulate inflammation and immune responses .
Lipidomic Studies
Lipidomic analyses have revealed that alterations in phosphatidylcholine levels, including PC(17:0/17:0), are associated with various diseases. For example, in cystic fibrosis patients, specific phosphatidylcholine species were correlated with pulmonary function metrics (FEV1), suggesting a potential role in disease progression .
Metabolomic Profiling
In metabolomic studies involving cell lines exposed to various stressors, this compound was utilized as a standard to quantify lipid changes. The results indicated significant shifts in metabolite profiles linked to cellular responses to inflammation and oxidative stress .
Case Studies
Cytokine Modulation
Research has shown that this compound can affect the expression of various cytokines during immune activation. This modulation may involve the hydrolysis of phospholipids by phospholipases, leading to the release of fatty acids that further influence inflammatory pathways .
Interaction with Cellular Pathways
The compound may also interact with key signaling pathways involved in cellular metabolism and stress responses. For instance, its presence has been linked to the regulation of the mTOR pathway under nutrient-limiting conditions, which is crucial for cellular growth and metabolism .
Scientific Research Applications
Lipid Studies
DHDPC serves as an essential component in lipid research due to its structural characteristics and stability. It is frequently used as:
- Internal Standard : DHDPC is employed as an internal standard for phospholipid analysis in gas chromatography-mass spectrometry (GC-MS) to ensure accurate quantification of lipids in biological samples .
- Lipid Extraction : It is utilized in extraction protocols for isolating lipids from biological tissues, including plant materials and animal tissues, enhancing the recovery of various lipid species .
Metabolomics
In metabolomics, DHDPC plays a critical role in studying metabolic profiles. It is involved in:
- Standard Solutions : DHDPC is included in standard solutions for mass spectrometry analyses, allowing researchers to compare metabolite levels across different biological samples .
- Bioavailability Studies : Research has shown that DHDPC influences the bioavailability of long-chain polyunsaturated fatty acids (PUFAs), which are vital for numerous physiological functions. Studies indicate that the supramolecular form of phospholipids can affect the absorption and metabolism of these fatty acids .
Pharmaceutical Applications
DHDPC has potential applications in drug formulation and delivery systems:
- Nanoparticle Formulations : It can be incorporated into nanoparticles designed for targeted drug delivery, improving the solubility and stability of hydrophobic drugs .
- Adjuvant Systems : DHDPC is explored as an adjuvant in vaccine formulations to enhance immune responses by facilitating the delivery of antigens .
Case Studies and Research Findings
Several studies highlight the diverse applications of DHDPC:
- A study published in Food & Function examined how DHDPC affects the intestinal bioavailability of n-3 long-chain PUFAs, demonstrating its role in enhancing nutrient absorption through specific lipid formulations .
- Another research project focused on the use of DHDPC in metabolomics revealed its significance as a standard for analyzing lipid profiles in various disease states, including cancer and metabolic disorders .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine relevant to experimental design?
- Methodological Answer : The compound has a molecular weight of 761.593 g/mol and a phase transition temperature of 50°C, critical for designing temperature-dependent membrane studies (e.g., vesicle stability or lipid bilayer dynamics). Its saturated 17-carbon acyl chains confer rigidity, making it suitable for controlled membrane models. Analytical methods like thin-layer chromatography (TLC) or HPLC (≥99% purity) are recommended for quality control .
Q. How is this lipid synthesized and purified for research use?
- Methodological Answer : Synthesis typically involves esterification of sn-glycero-3-phosphocholine with heptadecanoic acid derivatives. Purification is achieved via HPLC to ensure ≥99% purity, with rigorous exclusion of oxygen and moisture to prevent hydrolysis or oxidation. Storage at −20°C in sealed, inert-atmosphere containers preserves stability .
Q. What methods are used to incorporate this lipid into model membrane systems?
- Methodological Answer : For giant unilamellar vesicles (GUVs), electroformation is a preferred method. The lipid is dissolved in chloroform, dried on electrodes, and hydrated in buffer under alternating current to form bilayers. Mixing with shorter-chain lipids (e.g., DPPC) can modulate phase behavior for studies on domain formation .
Advanced Research Questions
Q. What challenges arise in quantifying this compound in complex biological matrices, and how are they addressed?
- Methodological Answer : Matrix interference (e.g., phospholipases or serum proteins) complicates quantification. Enzymatic assays (e.g., Phosphatidylcholine Assay Kits) coupled with colorimetric detection are used, but require background subtraction and dilution of high-concentration samples. For LC-MS/MS, class-specific calibration curves (e.g., PC 17:0/17:0) and stable isotope-labeled internal standards improve accuracy .
Q. How can researchers address discrepancies in reported phase transition temperatures across studies?
- Methodological Answer : Variations arise from hydration levels, impurities, or measurement techniques. Differential scanning calorimetry (DSC) should be standardized with controlled hydration (e.g., excess water) and heating rates (1–2°C/min). Cross-validate purity via HPLC and compare with reference data (e.g., 50°C for fully hydrated, pure samples) .
Q. What strategies optimize the use of this lipid in studying lipid-protein interactions?
- Methodological Answer : Incorporate the lipid into supported lipid bilayers (SLBs) using vesicle fusion or Langmuir-Blodgett techniques. Surface plasmon resonance (SPR) or fluorescence recovery after photobleaching (FRAP) can monitor protein binding kinetics. Control lipid composition (e.g., add cholesterol for membrane rigidity) and validate phase homogeneity via atomic force microscopy (AFM) .
Comparison with Similar Compounds
Comparative Analysis with Similar Phosphatidylcholines
Structural and Molecular Comparisons
PC(17:0/17:0) belongs to a class of saturated PCs with varying acyl chain lengths. Key structural differences include chain length, saturation, and molecular weight, which influence their biological and biophysical roles.
Table 1: Structural and Functional Comparison of Saturated Phosphatidylcholines
Key Observations:
- Chain Length and Membrane Properties : Longer acyl chains increase membrane thickness and phase transition temperatures. PC(17:0/17:0) has a higher transition temperature (~48–50°C inferred) compared to DMPC (23°C) and DPPC (41°C) .
- Molecular Weight : Each additional methylene group (-CH₂-) in the acyl chain increases molecular weight by ~28 g/mol.
Functional Comparisons
Role in Lipidomics
- PC(17:0/17:0): Preferred as an internal standard due to its absence in biological samples, enabling accurate normalization .
- DPPC and DMPC: Endogenous presence in mammalian systems limits their utility for quantification .
Biophysical Behavior
- Membrane Fluidity : Saturated PCs like PC(17:0/17:0) form rigid bilayers compared to unsaturated analogs (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC, 18:1/18:1)), which have cis double bonds that disrupt packing .
- GUV Formation: PC(17:0/17:0) produces thicker bilayers than DC15PC (C15) and DPPC (C16), impacting nanoparticle interactions in membrane studies .
Metabolic Stability
- Enzymatic Resistance : Odd-chain PCs like PC(17:0/17:0) may exhibit slower hydrolysis by phospholipases compared to even-chain DPPC due to atypical chain length .
Comparison with Unsaturated Phosphatidylcholines
Unsaturated PCs, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC, 18:1/18:1), differ markedly in properties:
Parameter | PC(17:0/17:0) | DOPC (18:1/18:1) |
---|---|---|
Acyl Chains | Saturated (17:0) | Unsaturated (Δ9 cis) |
Phase Transition Temp | ~48–50°C (inferred) | −20°C |
Membrane Fluidity | Rigid, ordered | Highly fluid, disordered |
Oxidation Sensitivity | Resistant | Prone to peroxidation |
Properties
IUPAC Name |
[(2R)-2,3-di(heptadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWAYAIMWLNAJW-RRHRGVEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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